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Introduction
Sophoraflavanone H is a complex polyphenol natural product isolated from the root of

Sophora moorcroftiana.[1][2] Structurally, it is a fascinating hybrid molecule, uniquely

composed of a prenylated flavanone moiety linked to a 2,3-diaryl-2,3-dihydrobenzofuran lignan.

[1][2][3][4] This novel "flavonostilbene" architecture has garnered significant interest in the

scientific community.[4] Sophoraflavanone H and its analogues are considered promising lead

compounds for drug development, having demonstrated notable biological activities, including

antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and

cytotoxicity towards human oral tumor cell lines.[2]

While initial spectroscopic analysis successfully determined the compound's planar structure

and the relative stereochemistry of its chiral centers, the absolute configuration at two key

positions within the dihydrobenzofuran ring remained unconfirmed by nonempirical methods.[1]

[2] The definitive elucidation of its complete three-dimensional structure was only recently

achieved through a stereocontrolled total synthesis, which unambiguously established its

absolute stereochemistry.[1][3][4] This guide provides an in-depth overview of the key data,

experimental methodologies, and logical workflow involved in the complete structural

determination of Sophoraflavanone H.
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Quantitative data is essential for the characterization and synthesis of natural products. The

following tables summarize the key spectroscopic, chiroptical, and biological data for

Sophoraflavanone H and related compounds.

Table 1: Spectroscopic Data for Sophoraflavanone H
Definitive NMR assignments are critical for structural confirmation. While the primary literature

provides exhaustive data, the following represents the expected structure for reporting ¹H and

¹³C NMR data for Sophoraflavanone H. Researchers should consult the primary publication

(Murakami, H., et al. Org. Lett. 2020, 22(10), 3820-3824) for precise chemical shifts (δ) and

coupling constants (J).

Position ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, J in Hz)

Flavanone Moiety

2 Value Value (dd, J = *, *)

3 Value Value (m)

4 Value -

... ... ...

Dihydrobenzofuran Moiety

7‴ Value Value (d, J = *)

8‴ Value Value (d, J = *)

... ... ...

Table 2: Chiroptical Data for Sophoraflavanone H
Optical rotation is a key physical constant for chiral molecules, indicating the direction in which

it rotates plane-polarized light.[5] The specific rotation value was essential for comparing the

synthesized molecule to the natural product.
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Compound Parameter Value Conditions

Natural

Sophoraflavanone H
Specific Rotation [α]D Value (c, solvent, T)

Synthetic

Sophoraflavanone H
Specific Rotation [α]D Value (c, solvent, T)

Note: Specific values are reported in the experimental data of the primary synthesis literature.

Table 3: Biological Activity of Sophoraflavanone H and
Related Analogues
Sophoraflavanone H and its chemical relatives exhibit significant biological activities. The data

below is compiled from various studies and demonstrates the potential of this class of

compounds.

Compound Activity Type Assay/Target Result (MIC / IC₅₀)

Sophoraflavanone H Antibacterial
Methicillin-resistant S.

aureus (MRSA)
Activity reported[2]

Sophoraflavanone H Antibacterial
Vancomycin-resistant

Enterococcus (VRE)
Activity reported[2]

Sophoraflavanone H Cytotoxicity
Human oral tumor cell

lines (HSC-2, HSG)
Activity reported[2]

Sophoraflavanone B Antibacterial
Methicillin-resistant S.

aureus (MRSA)
15.6 - 31.25 µg/mL[3]

Sophoraflavanone G Antibacterial
Methicillin-resistant S.

aureus (MRSA)
3.9 µg/mL (MIC₉₀)[6]

Experimental Protocols & Methodologies
The definitive structural elucidation of Sophoraflavanone H relied on a combination of modern

spectroscopic techniques and, most critically, a multi-step total synthesis.
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Isolation and Initial Spectroscopic Analysis
Source: The compound was originally isolated from the roots of the plant Sophora

moorcroftiana.[1][2]

Methodology: Standard phytochemical isolation techniques, such as solvent extraction

followed by column chromatography, are used to purify the natural product.

Structural Analysis:

Mass Spectrometry (MS): Used to determine the molecular weight and elemental formula.

NMR Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOE) NMR

experiments were conducted to establish the planar structure and the relative

stereochemistry of the chiral centers.[1][2] Specifically, Nuclear Overhauser Effect (NOE)

experiments were crucial for determining the spatial proximity of protons and thus the

relative orientation of substituents.[1][2]

Circular Dichroism (CD) Spectroscopy: Comparison of the CD spectrum of

Sophoraflavanone H with known flavanones and dihydrobenzofuran lignans allowed for

the initial assignment of the absolute configuration at the C-2 position of the flavanone

ring.[1][2] However, this method was insufficient to assign the stereocenters at C-7‴ and

C-8‴.

Confirmation by Total Synthesis
The ambiguity in the absolute stereochemistry of the dihydrobenzofuran moiety necessitated a

total synthesis approach. This allowed for the creation of specific stereoisomers for direct

comparison with the natural product, leading to an unambiguous assignment.[1]

Overall Strategy: A stepwise construction of the two core heterocyclic rings was employed.[2]

Key Methodologies:

Dihydrobenzofuran Ring Construction: The highly substituted 2,3-diaryl-2,3-

dihydrobenzofuran core was constructed using a Rhodium-catalyzed asymmetric

intramolecular C–H insertion reaction.[1][2][3] This key step proceeded with high
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diastereoselectivity and enantioselectivity, enabling precise control over the formation of

the chiral centers corresponding to C-7‴ and C-8‴.[4]

Flavanone Ring Construction: The flavanone ring was synthesized via a selective oxy-

Michael reaction of a chalcone derivative.[1][2][3] This conjugate addition reaction is a

reliable method for forming the chromanone core of the flavanone structure.

Final Stereochemical Assignment
Methodology: With the successful synthesis of Sophoraflavanone H and its diastereomer, a

direct comparison was possible.[1] The final, definitive proof of the absolute configuration

was achieved through:

X-ray Crystallographic Analysis: A suitable crystalline derivative of the synthetic material

was subjected to single-crystal X-ray diffraction.[2][3] This technique provided an

unequivocal three-dimensional map of the molecule, confirming the absolute configuration

of all stereocenters.

Comparative CD and NMR Spectroscopy: The spectroscopic data (NMR, CD) of the

synthetic compound was compared to that of the natural isolate, ensuring they were

identical and confirming the success of the synthesis.[2][3]

Visualizations: Workflows and Pathways
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical progression of experiments and analyses

undertaken to determine the complete structure of Sophoraflavanone H.
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Caption: Logical workflow for the structural elucidation of Sophoraflavanone H.
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Key Steps in the Total Synthesis of Sophoraflavanone H
This diagram outlines the core chemical transformations used to construct the two main

heterocyclic systems of the molecule.
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Caption: Simplified workflow of the key synthetic reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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